molecular formula C18H26FN3O3 B601336 (5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one CAS No. 1215006-08-8

(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B601336
CAS No.: 1215006-08-8
M. Wt: 351.42
InChI Key:
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Description

N-t-Butyl N-Deactyl Linezolid is a derivative of Linezolid, a prototype of the oxazolidinone antimicrobials;  inhibits bacterial mRNA translation.
N-t-Butyl N-Deactyl Linezolid is a derivative of Linezolid, a prototype of the oxazolidinone antimicrobials.

Scientific Research Applications

Stereochemical Aspects in Hydroformylation

The compound has relevance in stereochemistry, particularly in the hydroformylation of oxazoline derivatives. A study by Kollár and Sándor (1993) demonstrated the hydroformylation of a related oxazoline compound, leading to the production of formyl products which are crucial intermediates for synthesizing homochiral amino acid derivatives. This process showed high diastereoselectivities, underlining the compound's significance in producing stereochemically pure substances (Kollár & Sándor, 1993).

Synthesis and Antibacterial Activity

Zhou Wei-cheng (2006) explored the synthesis of oxazolidinone derivatives, including (5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one. This research aimed to understand the structure-activity relationship of these compounds. However, the study found that modifications to the oxazolidinone structure could result in the loss of antibacterial activity, highlighting the delicate balance in chemical alterations for therapeutic efficacy (Zhou Wei-cheng, 2006).

Potential Psychotropic Drug

Kruszyński et al. (2001) investigated a series of oxazolidinone derivatives, including compounds structurally similar to this compound, for their psychotropic properties. Preliminary clinical data suggested antidepressive activity in humans, indicating potential applications in psychiatric medicine (Kruszyński, Bartczak, Chilmonczyk, & Cybulski, 2001).

Synthesis and Physicochemical Characterization

Wielgus et al. (2015) conducted a comprehensive study on linezolid and its synthetic precursors, closely related to the compound . They utilized solid-state nuclear magnetic resonance (SS NMR) spectroscopy and electron ionization mass spectrometry to gain detailed structural and spectral information. This research highlights the importance of understanding the molecular structure and behavior of such compounds for pharmaceutical applications (Wielgus, Paluch, Frelek, Szczepek, & Potrzebowski, 2015).

Herbicidal Activity

A study by Kudo et al. (1998) on herbicidal activities of 4-oxazolin-2-one derivatives, which are structurally similar to the compound of interest, showed significant herbicidal activity against various weeds. This implies that similar compounds, including this compound, might possess agricultural applications (Kudo, Taniguchi, Furuta, Sato, Takeshi, & Honma, 1998).

Mechanism of Action

Target of Action

The primary target of Linezolid and its related compounds is the bacterial 23S ribosomal RNA of the 50S subunit . This target plays a crucial role in bacterial protein synthesis, which is essential for bacterial reproduction .

Mode of Action

Linezolid Impurity 11, similar to Linezolid, likely exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .

Biochemical Pathways

The inhibition of the 70S initiation complex disrupts the protein synthesis in bacteria, affecting various biochemical pathways. This disruption can lead to the bacteriostatic effect against both enterococci and staphylococci and bactericidal effect against most isolates of streptococci .

Pharmacokinetics

In pediatrics, reducing the linezolid dosing interval to 8 hours is suggested . Blood level monitoring should be considered in populations that are vulnerable to Linezolid underexposure or overexposure .

Result of Action

The result of Linezolid Impurity 11’s action would be the inhibition of bacterial growth due to the disruption of protein synthesis. This can lead to the effective treatment of infections caused by susceptible Gram-positive bacteria .

Action Environment

The action, efficacy, and stability of Linezolid Impurity 11 could be influenced by various environmental factors. For instance, storage conditions can affect the stability of Linezolid in parenteral nutrition mixtures . Furthermore, drug-drug interactions can significantly impact the pharmacokinetics of Linezolid .

Properties

IUPAC Name

(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3/c1-18(2,3)20-11-14-12-22(17(23)25-14)13-4-5-16(15(19)10-13)21-6-8-24-9-7-21/h4-5,10,14,20H,6-9,11-12H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALVQHTYSGMMGS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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